6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the class of benzothiadiazines. This compound is characterized by a thiadiazine ring fused with a benzene ring, featuring a methyl group at the sixth position and a 1,1-dioxide functional group. The thiadiazine structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving precursors such as 2-nitrobenzene-1-sulfonyl chloride and 2,6-dimethylbenzenamine. Research has indicated its potential as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and other biological targets, highlighting its significance in drug development .
6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is classified under:
The synthesis of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves several steps:
The molecular structure of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be represented as follows:
This structure includes:
Key structural data include:
6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide participates in various chemical reactions:
These reactions are facilitated by the electron-rich nature of the thiadiazine ring and the presence of electron-withdrawing groups that enhance nucleophilicity.
The mechanism of action for compounds like 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide primarily involves inhibition of specific enzymes or pathways:
Data from studies indicate that modifications at specific positions (such as introducing a fluorine atom) can influence potency and selectivity against different PI3K isoforms .
6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific applications:
6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide belongs to the benzothiadiazine dioxide class of heterobicyclic compounds, characterized by a fused benzene ring attached to a six-membered 1,2,4-thiadiazine ring bearing two oxygen atoms at the 1-position (sulfone group). The systematic IUPAC name designates the methyl substituent at the 6-position of the benzo-fused ring system. Its core scaffold shares structural homology with clinically established pharmacophores:
Table 1: Structural Analogs and Registry Identifiers
Compound Name | CAS Registry No. | Key Structural Difference | |
---|---|---|---|
6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | Not assigned | Methyl at benzo position 6 | |
3-Methyl-4H-1λ⁶,2,4-benzothiadiazine 1,1-dioxide (Mebetide) | 360-81-6 | Methyl at thiadiazine position 3 | |
Hydrochlorothiazide | 58-93-5 | Chloro, sulfonamide at positions 6,7 | |
Benzthiazide | 91-33-8 | Benzylthiomethyl at position 3 | [5] [8] |
Oncology Applications:This scaffold demonstrates targeted anticancer activity through kinase modulation. Derivatives like 3-(3,4-dimethoxyphenyl)-6-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exhibit potent PI3Kδ inhibition (IC₅₀ = 217–266 nM), crucial for hematological malignancies. Key attributes include:
Table 2: Oncological Profile of Key Derivatives
Derivative | PI3Kδ IC₅₀ (nM) | Selectivity (vs. PI3Kγ) | Cellular Activity | |
---|---|---|---|---|
5-Indolyl analog (15a) | 217 | >40-fold | SU-DHL-6 proliferation inhibition | |
3,4-Dimethoxyphenyl (15b) | 266 | >21-fold | SU-DHL-6 proliferation inhibition | |
7-Fluoro analog (16 series) | >500 | Not determined | Reduced activity | [1] |
Neurological Potential:Though direct studies are limited, the scaffold’s structural similarity to Kᴀᴛᴘ channel activators (e.g., pyrido[4,3-e]-1,2,4-thiadiazine dioxides) suggests utility in neurological disorders:
The development of 6-methyl derivatives represents a strategic shift from classical diuretic benzothiadiazines:
Table 3: Evolution of Key Synthetic Intermediates
Intermediate | Synthetic Role | Yield (%) | Key Transformation | |
---|---|---|---|---|
3-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (9) | Core scaffold for bromination | 51 | Cyclization with trimethyl orthoacetate | |
Brominated derivative (11) | Suzuki coupling precursor | 79 | NBS-mediated allylic bromination | |
Iodide (13) | Nucleophilic substitution substrate | 86 | Reaction with pyrazolopyrimidine | [1] [4] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: